REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([O:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:6][C:5]([NH2:15])=[C:4]([F:16])[CH:3]=1.C(N(CC)CC)C.[C:24](Cl)(Cl)=[S:25]>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([F:16])[C:5]([N:15]=[C:24]=[S:25])=[CH:6][C:7]=1[O:8][C:9]1[N:10]=[CH:11][CH:12]=[CH:13][N:14]=1
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1OC1=NC=CC=N1)N)F
|
Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
74.3 g
|
Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
stirred under ice cooling
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was slowly added to the stirred solution
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=NC=CC=N2)C=C(C(=C1)F)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |